Isovestitol

Catalog No.
S13228504
CAS No.
63631-42-5
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovestitol

CAS Number

63631-42-5

Product Name

Isovestitol

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3

InChI Key

FFDNYMAHNWBKCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2

Description

Isovestitol is a member of flavonoids and an ether.
Isovestitol is a natural product found in Trifolium, Lablab purpureus, and other organisms with data available.

Isovestitol is a naturally occurring isoflavan, specifically classified as a 3-phenylchromane flavonoid. Its chemical formula is C16H16O4C_{16}H_{16}O_{4}, and it features a unique structural arrangement that includes two aromatic rings connected by a heterocyclic pyran ring. This compound has garnered attention due to its presence in various plant species, particularly within the Millettia genus, and is noted for its potential pharmacological properties .

Typical of flavonoids, including oxidation, reduction, and methylation. For instance, it can be methylated at specific hydroxyl groups to yield derivatives with altered biological activity. The compound's structural characteristics allow it to participate in reactions that modify its functional groups, impacting its solubility and reactivity .

Research indicates that isovestitol exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its ability to scavenge free radicals contributes to its antioxidant capacity, while studies have suggested that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Additionally, isovestitol has shown promise in modulating immune responses, making it a subject of interest in pharmacological research .

Isovestitol can be synthesized through several methods:

  • Natural Extraction: It is primarily isolated from plant sources such as Millettia nitida and Millettia dielsiana, where it occurs alongside other isoflavonoids.
  • Chemical Synthesis: Laboratory synthesis involves multi-step reactions starting from simpler flavonoid precursors or using synthetic pathways that incorporate methylation and hydroxylation reactions to achieve the desired structure .
  • Biotechnological Approaches: Some studies have explored using microbial fermentation to produce isoflavonoids like isovestitol from precursor compounds found in plant biomass .

Isovestitol's applications span various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential therapeutic uses in treating cancer and inflammatory diseases.
  • Nutraceuticals: As a component of dietary supplements, it may contribute to health benefits associated with flavonoid consumption.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing oxidative stress on the skin .

Studies have indicated that isovestitol interacts with several biological pathways and molecular targets. For instance, it may influence signaling pathways related to inflammation and cancer progression. Research has also focused on its interactions with enzymes involved in metabolic processes, which can affect the bioavailability and efficacy of other therapeutic agents when co-administered .

Isovestitol shares structural similarities with several other isoflavones and isoflavans. Here are some notable compounds:

Compound NameStructure TypeUnique Features
VestitolIsoflavanExists as enantiomers; known for anti-inflammatory properties.
MedicarpinPterocarpanExhibits antimicrobial activity; structurally similar but differs in functional groups.
FormononetinIsoflavoneKnown for anticancer properties; contains a carbonyl group not present in isovestitol.
GenisteinIsoflavoneWell-studied for its estrogenic activity; differs in hydroxylation pattern.
DaidzeinIsoflavoneSimilar pharmacological effects but lacks the additional hydroxyl groups found in isovestitol .

Isovestitol's uniqueness lies in its specific arrangement of functional groups and its relatively rare occurrence compared to other more prevalent isoflavones like genistein and daidzein.

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.10485899 g/mol

Monoisotopic Mass

272.10485899 g/mol

Heavy Atom Count

20

Melting Point

95 - 97 °C

UNII

H281Z02913

Dates

Modify: 2024-08-10

Explore Compound Types